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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals utilizing Ica 105665 in

experimental models. The information addresses potential off-target effects and other common

issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ica 105665?

Ica 105665 (also known as PF-04895162) is a potent and orally active opener of neuronal

Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] By activating these channels, it enhances

the M-current, which helps to stabilize the neuronal membrane potential and reduce neuronal

excitability. This mechanism is the basis for its investigation as an anti-seizure medication.[3][4]

Q2: What are the known on-target effects of Ica 105665 in experimental models?

In preclinical animal models, Ica 105665 has demonstrated broad-spectrum anti-seizure

activity.[3] In a clinical setting, it has been shown to reduce photoparoxysmal EEG responses in

patients with epilepsy, providing evidence of its central nervous system penetration and

engagement with neuronal Kv7 channels.[4][5]

Q3: Has Ica 105665 been observed to have effects on the auditory system?
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Yes, in a study investigating salicylate-induced hearing loss in rats, systemic application of Ica
105665 was found to prevent the salicylate-induced reduction in the amplitude of compound

action potentials and distortion-product otoacoustic emissions. This suggests a protective effect

on cochlear function, likely through the activation of KCNQ2/3 and/or KCNQ3/5 channels in the

cochlea.[6]

Troubleshooting Guide: Off-Target Effects
Researchers using Ica 105665 may encounter unexpected results due to its off-target effects.

This guide provides information on the most significant off-target issues and methodologies to

investigate them.

Issue 1: Unexpected Hepatotoxicity or Altered Liver
Function
Question: My in vivo model is showing signs of liver injury (e.g., elevated ALT levels) after

treatment with Ica 105665. Is this a known off-target effect?

Answer: Yes, unexpected hepatotoxicity was a significant finding in a Phase 1 clinical trial with

healthy volunteers, leading to the discontinuation of the drug's development.[7] The mechanism

is believed to be a dual inhibition of the bile salt export pump (BSEP) and mitochondrial

function in hepatocytes.[7][8]

Troubleshooting and Experimental Protocols:

Assess BSEP Inhibition:

Problem: You suspect Ica 105665 is inhibiting BSEP in your experimental system.

Solution: Conduct a BSEP inhibition assay. A common method involves using inside-out

membrane vesicles prepared from cell lines overexpressing human BSEP (e.g., HEK293

or Sf21 cells).[9][10][11][12][13] The inhibition of ATP-dependent uptake of a labeled BSEP

substrate, such as taurocholic acid, is measured in the presence of Ica 105665.[9][12]

Evaluate Mitochondrial Dysfunction:
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Problem: You need to determine if Ica 105665 is causing mitochondrial toxicity in your cell

or animal model.

Solution: A tiered approach to assess mitochondrial function is recommended.

Primary Screening: Measure oxygen consumption rates in live cells (e.g., HepG2) or

isolated mitochondria. A decrease in oxygen consumption can indicate inhibition of the

electron transport chain (ETC).[14][15][16] High-throughput methods using fluorescent

oxygen-sensitive probes are available.[16][17]

Functional Assays: If oxygen consumption is affected, further investigate the specific

mitochondrial complexes (I-V) that are inhibited using commercially available assay kits.

[14] You can also measure changes in mitochondrial membrane potential and ATP

synthesis.[14]

Issue 2: Dose-Dependent Neurological Side Effects
Question: I am observing neurological abnormalities in my animal models (e.g., dizziness,

ataxia, tremor, or even seizures at high doses) that seem excessive for a Kv7 channel opener.

Are these expected, and could they be off-target effects?

Answer: Dose-dependent neurological adverse events, including dizziness, somnolence,

ataxia, and tremor, were the most common side effects observed in clinical trials of Ica 105665.

[3][18] A brief generalized seizure was reported in a patient receiving a high dose (600 mg),

which led to the discontinuation of that dosage group.[3][5][18] While these effects are

consistent with CNS penetration and potentiation of neuronal potassium channels, the

possibility of off-target interactions cannot be entirely ruled out without further investigation.

Unlike some other anti-seizure drugs, Ica 105665 is reported to be selective and does not

appear to affect GABAa receptor responses.[8]

Troubleshooting and Experimental Protocols:

Dose-Response Analysis:

Problem: To distinguish between exaggerated on-target effects and potential off-target

effects.
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Solution: Conduct a detailed dose-response study in your model, carefully correlating the

plasma and brain concentrations of Ica 105665 with the onset and severity of neurological

signs. This can help establish a therapeutic window and a toxicological profile.

Off-Target Screening:

Problem: To identify potential off-target binding that could contribute to the observed

neurological effects.

Solution: A broad off-target binding screen against a panel of CNS receptors, ion channels,

and transporters can be performed. This is typically done through radioligand binding

assays or functional assays by specialized contract research organizations.

Issue 3: Lack of Efficacy at Expected Doses
Question: I am not observing the expected anti-seizure or neurophysiological effects of Ica
105665 in my experimental model at doses reported in the literature. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy:

Pharmacokinetics: The bioavailability and CNS penetration of Ica 105665 can vary between

species and even strains. It is crucial to measure plasma and brain concentrations of the

compound in your specific model to ensure adequate exposure.

Formulation and Administration: Ica 105665 is a small molecule that may require a specific

vehicle for solubilization and administration. Ensure that the compound is fully dissolved and

the route of administration is appropriate for achieving the desired exposure.

Model-Specific Differences: The expression and function of Kv7 channels can differ between

various experimental models of epilepsy or neuronal hyperexcitability.

Quantitative Data Summary
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Parameter Value Context

BSEP Inhibition IC50: 311 µM
Inhibition of bile salt export

protein transport.[1][2]

Cytotoxicity (THLE cells) IC50: ~192 µM (72 hours)
Cytotoxic potential in a human

liver epithelial cell line.[2]

Cytotoxicity (HepG2 cells) IC50: ~130 µM (72 hours)
Cytotoxic potential in a human

liver carcinoma cell line.[2]

Cytotoxicity (Human

Hepatocytes)

AC50 for cell loss: >125 µM

(48 hours)

Acute cytotoxicity in primary

human hepatocytes.[2]

Anti-seizure Activity (Animal

Models)
Doses: <1 to 5 mg/kg

Effective dose range in various

rodent models of seizures.[3]

Clinical Dosing
Up to 300 mg twice daily for 2

weeks

Dose at which transaminase

elevations were observed in

healthy subjects.[7]

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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